molecular formula C17H21N3O6 B112291 Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione CAS No. 215190-30-0

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

Cat. No. B112291
M. Wt: 363.4 g/mol
InChI Key: KRJZOTNYCMZEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione” is a chemical compound with the CAS Number: 215190-30-0. It has a molecular weight of 363.37 . The IUPAC name for this compound is 2-(3-(2-(tert-butoxycarbonylamino)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid .


Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7H,8-10H2,1-3H3,(H,18,24)(H,21,22) .


Chemical Reactions Analysis

The synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines involves the use of isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and they react with Grignard reagents to produce the corresponding amides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 363.37 . It is stored at a temperature of 28°C .

Scientific Research Applications

Enantiodivergent Synthesis and Reactivity

A study by Farran et al. (2011) explores the enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione, activated by N-Boc, leading to the formation of 3-aminoquinoline-2,4-dione derivatives with high enantiomeric purity. This process demonstrates the compound's potential in stereocontrolled synthesis, important for creating enantiomerically pure pharmaceuticals (Farran, P. Archirel, L. Toupet, Jean Martínez, G. Dewynter, 2011).

Synthesis of Alkaloids

Liu et al. (2005) report a microwave-promoted synthesis technique for pyrazino[2,1-b]quinazoline-3,6-dione scaffolds, leading to the efficient synthesis of glyantrypine and fumiquinazoline F, among others. This highlights the role of such quinazoline derivatives in synthesizing biologically active alkaloids, which are significant in drug development and synthetic chemistry (Liu, P. Ye, Bailin Zhang, Grace Bi, K. Sargent, Libing Yu, D. Yohannes, C. Baldino, 2005).

Antiviral Activity

Ivashchenko et al. (2014) synthesized and studied the antiviral activity of various quinazoline derivatives, demonstrating their potential in treating viral infections. While the specific Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione was not mentioned, this research indicates the potential of similar compounds in antiviral applications (Ivashchenko, P. Yamanushkin, O. D. Mit’kin, V. Kisil’, O. Korzinov, V. Y. Vedenskii, I. Leneva, E. A. Bulanova, V. V. Bychko, I. Okun, A. Ivashchenko, Ya. A. Ivanenkov, 2014).

Novel Synthetic Routes

Research by Mizuno et al. (2007) presents a solvent-free synthesis method for quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of base, illustrating an environmentally friendly approach to synthesizing these compounds. Such methodologies could be applicable to the synthesis of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione, emphasizing sustainable chemistry practices (Mizuno, Masatoshi Mihara, Takeo Nakai, T. Iwai, Takatoshi Ito, 2007).

properties

IUPAC Name

2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7H,8-10H2,1-3H3,(H,18,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJZOTNYCMZEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373195
Record name [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

CAS RN

215190-30-0
Record name 3-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-3,4-dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215190-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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